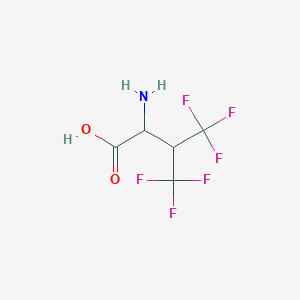

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNSHCKTGFAMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936353 | |

| Record name | 4,4,4,4',4',4'-Hexafluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16063-80-2, 759-12-6 | |

| Record name | 4,4,4,4′,4′,4′-Hexafluorovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16063-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC270745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4,4',4',4'-Hexafluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Emergence of Heavily Fluorinated Amino Acids in Drug Discovery

An In-depth Technical Guide to 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid: Properties, Synthesis, and Applications

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2][3] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] Fluorinated amino acids, in particular, represent a rapidly advancing frontier, offering modular building blocks for both peptide-based therapeutics and small molecule drugs.[2][3]

This guide focuses on a unique and heavily fluorinated scaffold: This compound (CAS No. 16063-80-2). Bearing two trifluoromethyl (CF₃) groups, this non-canonical amino acid presents a fascinating case study in extreme electronic perturbation of a fundamental biological structure. While specific experimental data for this compound is limited in publicly accessible literature, its structural motifs suggest significant potential. This document, therefore, serves as a technical primer, synthesizing established principles from related, well-documented fluorinated amino acids to provide expert insights into the probable properties, synthesis strategies, and potential applications of this compound for researchers and drug development professionals.

Section 1: Physicochemical Properties and Structural Analysis

The defining feature of this compound is the presence of two vicinal CF₃ groups. This arrangement is expected to create a powerful inductive effect, significantly lowering the pKa of the carboxylic acid group and influencing the basicity of the amine. The steric bulk of the two CF₃ groups also imposes significant conformational constraints on the molecule.

Below is a comparative table of its basic properties alongside the more extensively studied mono-trifluoromethylated analogue, (2S)-2-amino-4,4,4-trifluorobutanoic acid.

| Property | This compound | (2S)-2-amino-4,4,4-trifluorobutanoic acid |

| CAS Number | 16063-80-2[5] | 175751-61-4 |

| Molecular Formula | C₅H₅F₆NO₂ | C₄H₆F₃NO₂ |

| Molecular Weight | 225.09 g/mol (Calculated) | 157.09 g/mol [6] |

| Chemical Structure | See Figure 1 | |

| XLogP3 (Predicted) | Data not available | -1.9[6] |

| Hydrogen Bond Donors | 2 (Calculated) | 2[6] |

| Hydrogen Bond Acceptors | 2 (Calculated) | 4[6] |

Note: Properties for the title compound are largely calculated or inferred due to a lack of published experimental data. Properties for the mono-CF₃ analogue are sourced from PubChem for comparison.[6]

The introduction of a second CF₃ group is predicted to further increase lipophilicity compared to its mono-substituted counterpart, a critical parameter for membrane permeability.[4]

Figure 1: Chemical structure of the title compound.

Section 2: Synthesis Strategies: A Field-Proven Approach

While a specific, validated synthesis for this compound is not readily found in peer-reviewed literature, we can infer a robust strategy from the successful and scalable asymmetric synthesis of the closely related (S)-2-amino-4,4,4-trifluorobutanoic acid.[1] This methodology, relying on the alkylation of a chiral nickel(II) complex of a glycine Schiff base, provides a blueprint for constructing fluorinated amino acids with high enantiomeric purity.[1]

Core Causality of the Ni(II) Complex Method

The choice of a Ni(II) complex is strategic for several reasons:

-

Planar Geometry: The square-planar Ni(II) complex rigidly holds the glycine Schiff base, exposing one face of the α-carbon for stereoselective alkylation.

-

Acidity Enhancement: The complex increases the acidity of the glycine α-protons, facilitating deprotonation under relatively mild basic conditions to form a nucleophilic enolate.

-

Chiral Auxiliary Control: The chiral ligand (derived from proline in the reference protocol) effectively shields one face of the planar complex, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.[1]

-

Recyclability: The chiral auxiliary can be recovered after the reaction, making the process more cost-effective for large-scale synthesis.[1]

Figure 2: Workflow for asymmetric synthesis of fluorinated amino acids.

Protocol: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid

This protocol is adapted from the multi-gram scale synthesis reported by Han et al. and serves as a foundational method.[1]

Step 1: Alkylation of the Ni(II) Complex

-

To a suitable reaction vessel under a nitrogen atmosphere, add the chiral Ni(II)-glycine complex (S)-6 (1.0 eq.).

-

Add dry DMF as the solvent.

-

Introduce 1,1,1-trifluoro-2-iodoethane (1.05 eq.) as the alkylating agent.

-

Add a solution of potassium hydroxide (KOH) (1.05 eq.) in methanol (MeOH) dropwise to initiate the reaction.

-

Stir the mixture at 20-35 °C for 1 hour. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water, which will cause the product complex to precipitate.

-

Filter the precipitate, wash with water, and dry to yield the alkylated Ni(II) complex with high diastereomeric excess (>99% de).[1]

Step 2: Disassembly of the Complex and Product Isolation

-

Suspend the dried alkylated complex (1.0 eq.) in dimethoxyethane (DME).

-

Add 6N hydrochloric acid (HCl) (5.0 eq.) and heat the mixture to 40-50 °C for 1 hour. This process breaks apart the complex, liberating the free amino acid.

-

Cool the resulting suspension and add water to precipitate the recovered chiral auxiliary.

-

Filter to remove the auxiliary. The filtrate now contains the hydrochloride salt of the target amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid.

-

The free amino acid can be isolated via ion-exchange chromatography or by protecting the amine (e.g., as an Fmoc derivative) for further use in peptide synthesis.[1]

Adapting the Synthesis for the Bis-Trifluoromethylated Target: Synthesizing this compound would require a different electrophile. A plausible starting material would be 1,1,1,3,3,3-hexafluoro-2-iodopropane . The increased steric hindrance and electronic properties of this electrophile would likely necessitate re-optimization of the reaction conditions (e.g., base, temperature, solvent) to achieve acceptable yields and stereoselectivity.

Section 3: Potential Applications in Drug Development

The unique structure of this compound suggests several high-value applications.

-

Metabolic Blockers: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4] Incorporating this amino acid into a peptide or small molecule at a site prone to metabolic oxidation could significantly extend the drug's half-life.[3]

-

Conformationally Constrained Peptidomimetics: The steric bulk of the two CF₃ groups would rigidly constrain the torsional angles (phi/psi) of the peptide backbone when incorporated. This can be used to lock a peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a target receptor.

-

Enhanced Lipophilicity and Cell Penetration: The CF₃ group is highly lipophilic.[4] Replacing a less hydrophobic residue (like alanine or valine) with this amino acid could enhance a peptide's ability to cross cell membranes, which is often a major hurdle for peptide-based drugs.[7]

-

¹⁹F NMR Probes: Fluorine has a spin of ½ and is 100% naturally abundant, making it an excellent nucleus for NMR spectroscopy. A molecule containing two distinct CF₃ groups could serve as a sensitive probe to study drug-protein interactions, conformational changes, and in vivo localization without the need for radioactive labeling.

Section 4: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the SDS for the related compound 2-Amino-4,4,4-trifluorobutyric acid, the following precautions should be observed as a minimum standard.[8]

-

Hazard Classification: Expected to be a skin, eye, and respiratory irritant.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[8]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry place in a tightly sealed container. The compound is expected to be stable under normal storage conditions.[8]

Conclusion

This compound represents a frontier in the design of non-canonical amino acids. While underexplored, its heavily fluorinated structure offers a powerful toolset for medicinal chemists. By leveraging established principles of fluorine chemistry and proven synthetic methodologies, researchers can harness its potential to create next-generation therapeutics with enhanced stability, controlled conformation, and improved pharmacokinetic profiles. The insights provided in this guide serve as a foundational resource for scientists and drug developers looking to explore the compelling opportunities offered by this unique molecular building block.

References

- Benchchem. (n.d.). 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid.

- Han, J., Takeda, R., Liu, X., Konno, H., Abe, H., Hiramatsu, T., Moriwaki, H., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.

- PubChem. (n.d.). (2S)-2-amino-4,4,4-trifluorobutanoic acid. National Center for Biotechnology Information.

- Kondratov, I. S., Logvinenko, I. G., Tolmachova, N. A., Morev, R. N., Kliachyna, M. A., Clausen, F., Daniliuc, C. G., & Haufe, G. (2017). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry, 15(3), 672-679.

- Jiang, Z. X., Qin, Y. Y., & Qing, F. L. (2003). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. The Journal of Organic Chemistry, 68(19), 7544-7547.

- ACS Publications. (1956). Chemical Effects of the Trifluoromethyl Group: III. Synthesis of 2-Amino-4,4,4-trifluorobutyric Acid. The Journal of Organic Chemistry.

- Enamine. (2017). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid - a CF3O-containing analogue of natural lipophilic amino acids.

- AA Blocks. (n.d.). (S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid.

- PubChem. (n.d.). (2S)-2-amino-4-oxo-4-[4-[3-(trifluoromethyl)phenyl]anilino]butanoic acid. National Center for Biotechnology Information.

- SynQuest Labs. (n.d.). 2-Amino-4,4,4-trifluorobutyric acid Safety Data Sheet.

- ChemicalBook. (n.d.). 2-amino-4,4,4-trifluoro-n-butyric acid hydrochloride.

- PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information.

- Mei, H., Han, J., Klika, K. D., Izawa, K., Sato, T., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- National Institutes of Health. (n.d.). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PMC.

- PubMed. (2017). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid - a CF3O-containing analogue of natural lipophilic amino acids.

- ECHEMI. (n.d.). 2-Amino-3,4,4-trifluoro-3-butenoic acid.

- Royal Society of Chemistry. (2016). Supporting Information Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – CF3O-containing analogue of natural lipophilic amino acids.

- Chem-Gold. (n.d.). This compound [16063-80-2] 98%.

- Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

- ResearchGate. (n.d.). 2-Amino-4-(trifluoromethoxy)butanoic acid – first α-amino acid containing a CF3O-group in aliphatic position.

- ResearchGate. (n.d.). Utilization of fluorinated α-amino acids in small molecule drug design.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chem-gold.com [chem-gold.com]

- 6. (2S)-2-amino-4,4,4-trifluorobutanoic acid | C4H6F3NO2 | CID 6993161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hexafluorovaline in Modern Drug Discovery

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, commonly known as hexafluorovaline, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring two trifluoromethyl groups at the γ- and β-positions, imparts profound effects on its physicochemical and biological properties. The incorporation of hexafluorovaline into peptides and small molecule therapeutics can enhance metabolic stability, modulate conformational preferences, and improve binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of hexafluorovaline, offering insights into its behavior and analytical characterization, which are critical for its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its successful application. The following table summarizes the key properties of this compound. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models, a common practice for novel compounds where extensive experimental data may be limited.

| Property | Value | Source |

| Molecular Formula | C₅H₅F₆NO₂ | CookeChem[1] |

| Molecular Weight | 225.09 g/mol | CookeChem[1] |

| CAS Number | 16063-80-2 | Chem-Gold[1] |

| Melting Point | 204°C (decomposes) | CookeChem[1] |

| Boiling Point (Predicted) | 165.9 ± 40.0 °C | |

| Density (Predicted) | 1.575 ± 0.06 g/cm³ | |

| pKa (Predicted) | 1.53 ± 0.10 | |

| XLogP3 (Computed) | -0.9 |

Structural Elucidation and Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For hexafluorovaline, ¹H, ¹³C, and ¹⁹F NMR would be essential for complete characterization.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the α-proton, the β-proton, and the amine protons. The chemical shifts and coupling constants of these protons would provide valuable information about the electronic environment and the through-bond and through-space relationships between the nuclei.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon, the α- and β-carbons, and the trifluoromethyl carbons. The chemical shifts would be influenced by the strong electron-withdrawing effects of the fluorine atoms.

-

¹⁹F NMR: Given the presence of two trifluoromethyl groups, ¹⁹F NMR is a particularly informative technique. It would be expected to show distinct signals for the two CF₃ groups, and the coupling between them, as well as with adjacent protons, would provide crucial conformational information. A recent study on hexafluorovaline-containing di- and tripeptides reported ¹⁹F NMR data, demonstrating the utility of this technique in characterizing molecules containing this amino acid.

The following is a generalized protocol for acquiring NMR spectra of a fluorinated amino acid like hexafluorovaline, based on standard laboratory practices.

-

Sample Preparation: Dissolve 5-10 mg of the amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid overlapping signals with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-specific probe is often used for optimal sensitivity. The spectral width should be set to encompass the expected chemical shift range for trifluoromethyl groups.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Causality Behind Experimental Choices: The choice of a high-field spectrometer is to achieve better signal dispersion and resolution, which is particularly important for complex spin systems that can arise from fluorine-proton and fluorine-fluorine couplings. Deuterated solvents are used to provide a lock signal for the spectrometer and to avoid large solvent proton signals that would obscure the analyte signals. Proton decoupling in ¹³C and ¹⁹F NMR simplifies the spectra by removing the splitting caused by protons, leading to sharper signals and easier interpretation.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For hexafluorovaline, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (amine): A medium intensity band around 3000-3500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1750 cm⁻¹

-

C-F stretch (trifluoromethyl): Strong, intense bands in the region of 1000-1350 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For hexafluorovaline, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Acidity and Lipophilicity: Key Determinants of Biological Activity

The pKa and lipophilicity of a molecule are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

pKa: The Ionization State

The pKa is a measure of the acidity of a functional group. For hexafluorovaline, there are two ionizable groups: the carboxylic acid and the amino group. The predicted pKa of the carboxylic acid is approximately 1.53. This low value, compared to non-fluorinated amino acids, is a direct consequence of the strong electron-withdrawing inductive effect of the two trifluoromethyl groups, which stabilizes the carboxylate anion. The pKa of the amino group is also expected to be influenced by the fluorinated substituents.

-

Solution Preparation: Prepare a standard solution of the amino acid of known concentration in deionized water.

-

Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Gradually add the titrant to the amino acid solution while monitoring the pH. Record the pH at regular intervals of titrant addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Self-Validating System: The accuracy of the potentiometric titration is ensured by the use of a calibrated pH meter and standardized titrant. The shape of the titration curve itself provides a validation of the process, with clear inflection points indicating the equivalence points.

Lipophilicity: Partitioning Behavior

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes the preference of a molecule to partition between an organic and an aqueous phase. The computed XLogP3 value of -0.9 for hexafluorovaline suggests that it is a relatively hydrophilic molecule. The presence of the polar amino and carboxylic acid groups outweighs the lipophilic contribution of the fluorinated alkyl chain.

Solubility Profile

The solubility of a compound in various solvents is a crucial parameter for its formulation and delivery. While comprehensive experimental solubility data for hexafluorovaline is not widely published, its structure suggests that it would be soluble in polar protic solvents like water and alcohols, and likely have limited solubility in nonpolar organic solvents.

A logical workflow for determining the solubility of hexafluorovaline would involve the following steps:

Caption: A generalized workflow for the experimental determination of solubility.

Safety and Handling

Based on the available GHS hazard information, this compound should be handled with appropriate safety precautions. It is classified as a warning for causing skin irritation, serious eye irritation, and respiratory irritation. Therefore, when handling this compound, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.

Conclusion and Future Perspectives

This compound is a fascinating and valuable building block for the development of novel therapeutics and research tools. Its unique physicochemical properties, driven by the presence of two trifluoromethyl groups, offer distinct advantages in modulating the characteristics of peptides and small molecules. While some of the data presented in this guide are based on predictions, they provide a solid foundation for researchers working with this compound. Further experimental investigation into its spectral properties, pKa, and solubility in a wider range of solvents will undoubtedly contribute to its broader application and the advancement of fluorinated compound chemistry.

References

-

Chem-Gold. this compound [16063-80-2] 98%.[Link]

-

IRIS . Synthesis of hexafluorovaline-containing di- and tripeptides.[Link]

Sources

The Structural Elucidation of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid: A Multi-technique Spectroscopic Guide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a compound of significant interest in medicinal chemistry and drug development due to its unique structural and electronic properties conferred by the vicinal bis(trifluoromethyl) motif. The strategic incorporation of fluorine atoms can dramatically alter the pharmacokinetic and pharmacodynamic profile of bioactive molecules. Therefore, unambiguous confirmation of the molecular structure is a critical step in its synthesis and application. This document outlines a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. While direct experimental data for this specific molecule is not widely available, this guide synthesizes established principles and data from analogous fluorinated amino acids to present a robust predictive analysis. Each section details the theoretical underpinnings, expected spectral features, and validated experimental protocols, offering researchers a self-validating system for structural confirmation.

Introduction: The Significance of Fluorinated Amino Acids

The introduction of fluorine into amino acid scaffolds is a powerful strategy in modern drug discovery. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate acidity/basicity, and increase lipophilicity, thereby improving cell permeability and bioavailability. The target molecule, this compound, presents a unique case with two sterically demanding and electron-withdrawing trifluoromethyl groups on adjacent carbons. This arrangement is expected to profoundly influence its conformational preferences and chemical reactivity. Accurate structural verification is therefore not merely a routine check but a fundamental necessity to understanding its biological activity.

The Analytical Workflow: A Synergistic Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single technique provides all the answers. Instead, we rely on the convergence of data from multiple orthogonal techniques. This guide presents a logical workflow that begins with the most direct method for fluorine detection (¹⁹F NMR) and progressively builds a complete structural picture with ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

Diagram: Integrated Workflow for Structure Elucidation

Caption: A logical workflow for the structural elucidation of the target molecule.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

Given the presence of six fluorine atoms, ¹⁹F NMR is the most sensitive and informative technique for initial characterization.[1] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, providing strong signals without the need for isotopic enrichment.[1]

Predicted ¹⁹F NMR Spectrum

The two trifluoromethyl groups are diastereotopic due to the chiral center at C2. Therefore, they are expected to be chemically non-equivalent and should give rise to two distinct signals in the ¹⁹F NMR spectrum.

-

C4-CF₃: This group is adjacent to a stereocenter and a methine proton. We predict its chemical shift to be in the typical range for a CF₃ group attached to an sp³ carbon, around -70 to -80 ppm relative to CFCl₃.[2] The signal is expected to be a doublet due to coupling with the proton at C3.

-

C3-CF₃: This group is also adjacent to the C2 stereocenter and the C2 proton. Its chemical environment is different from the C4-CF₃ group, and thus it will have a different chemical shift. The signal is also expected to be a doublet due to coupling with the proton at C2.

Furthermore, we anticipate observing fluorine-fluorine coupling (⁴JFF) between the two CF₃ groups, which would further split each doublet into a quartet, resulting in two distinct doublet of quartets.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence chemical shifts.

-

Instrument Setup: Use a multinuclear NMR spectrometer operating at a ¹⁹F frequency of, for example, 376 MHz on a 400 MHz instrument.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence is sufficient.

-

Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.

-

Reference: Use an external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard like trifluoroacetic acid (TFA) with a known chemical shift.[3]

-

Relaxation Delay: A delay of 1-2 seconds is typically adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Proton Framework

¹H and ¹³C NMR provide complementary information to piece together the full molecular structure.

Predicted ¹H NMR Spectrum

-

-NH₂: The two protons of the primary amine are diastereotopic and may appear as two separate broad signals, or a single broad signal, typically in the range of 7-9 ppm in DMSO-d₆, which will exchange upon addition of D₂O.

-

-COOH: The carboxylic acid proton will appear as a very broad singlet at a downfield chemical shift, typically >10 ppm in DMSO-d₆, and will also exchange with D₂O.

-

C2-H: This proton is a methine proton (CH) adjacent to an amine, a carboxylic acid, and a carbon bearing a trifluoromethyl group. It is expected to be a multiplet due to coupling with the C3-H and potentially the C3-CF₃ group. Its chemical shift will be in the range of 3.5-4.5 ppm.

-

C3-H: This proton is also a methine proton, situated between two trifluoromethyl groups. This proton will be significantly deshielded and will appear as a complex multiplet due to coupling with the C2-H and the two non-equivalent CF₃ groups. A downfield shift in the range of 4.0-5.0 ppm is anticipated.

Predicted ¹³C NMR Spectrum

The presence of highly electronegative fluorine atoms will have a significant impact on the ¹³C chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C1 (-COOH) | 170-175 | Singlet or small triplet |

| C2 (-CH(NH₂)) | 50-60 | Quartet (due to ²JCF with C3-CF₃) |

| C3 (-CH(CF₃)) | 45-55 | Quartet of quartets (due to ¹JCF and ²JCF) |

| C4 (-CF₃) | ~125 | Quartet (due to ¹JCF) |

| C3-CF₃ | ~125 | Quartet (due to ¹JCF) |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹⁹F NMR.

-

Instrument Setup:

-

For ¹H NMR, use a standard proton probe.

-

For ¹³C NMR, use a broadband or carbon-specific probe.

-

-

Acquisition Parameters:

-

¹H NMR: Standard pulse sequence, spectral width of 0-14 ppm, referenced to residual solvent signal or TMS.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of 0-200 ppm, referenced to the solvent signal. A sufficient number of scans and a relaxation delay of 2-5 seconds are necessary due to the lower sensitivity of ¹³C.

-

-

2D NMR: To definitively assign correlations, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

Predicted Mass Spectrum

-

Molecular Ion Peak ([M+H]⁺): The calculated monoisotopic mass of C₅H₆F₆NO₂ is 242.0297. In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 243.0375.

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation. Common losses would include:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of CO₂ (44 Da) from the carboxylic acid.

-

Loss of a CF₃ group (69 Da).

-

Cleavage of the C2-C3 bond.

-

Diagram: Predicted ESI-MS Fragmentation Pathway

Sources

An In-Depth Technical Guide to 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid (Hexafluoro-DL-valine)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Hexafluoro-valine in Modern Drug Discovery

In the landscape of advanced medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of rational drug design. Fluorinated amino acids, in particular, offer a powerful toolkit for modulating the pharmacological profile of peptide and small-molecule therapeutics. This guide provides a comprehensive technical overview of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid , a unique non-canonical amino acid identified by CAS Number 16063-80-2 . Also known under the synonym 4,4,4,4',4',4'-Hexafluoro-DL-valine , this molecule represents a compelling structural analogue of the natural amino acid valine, engineered to impart profound effects on metabolic stability, conformational behavior, and biological activity.

As a Senior Application Scientist, this document moves beyond a simple datasheet to provide a deeper understanding of the causality behind the use of this building block. We will explore its synthesis, unique properties, and the strategic rationale for its application in the development of next-generation therapeutics. Every piece of technical data and every protocol is presented with the aim of ensuring scientific integrity and enabling reproducible, high-impact research.

Core Physicochemical and Structural Data

The defining feature of Hexafluoro-DL-valine is the replacement of the two methyl groups of valine with highly electronegative and sterically demanding trifluoromethyl (CF₃) groups. This substitution dramatically alters the electronic and lipophilic character of the side chain, providing a unique tool for molecular design.

| Property | Value | Source(s) |

| CAS Number | 16063-80-2 | [1][2] |

| Synonyms | 4,4,4,4',4',4'-Hexafluoro-DL-valine, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid | [2] |

| Molecular Formula | C₅H₅F₆NO₂ | [1] |

| Molecular Weight | 225.09 g/mol | [1] |

| Physical Form | Crystals | |

| Melting Point | 196-217 °C | |

| Canonical SMILES | NC(C(C(F)(F)F)C(F)(F)F)C(O)=O | |

| InChI Key | KRNSHCKTGFAMPQ-UHFFFAOYSA-N |

Strategic Applications in Drug Development

The primary application of Hexafluoro-DL-valine is as a specialized building block in peptide synthesis. The rationale for its use is multifaceted, stemming directly from the unique properties imparted by the geminal bis(trifluoromethyl) moiety.

Bioisosterism and Conformational Control

Hexafluoro-DL-valine serves as a potent bioisostere of natural amino acids like valine and leucine. The trifluoromethyl group is significantly larger than a methyl group, which can be leveraged to probe steric requirements within a protein's binding pocket.[3] Furthermore, the strong gauche effect induced by the fluorine atoms can impose specific conformational constraints on the peptide backbone, locking it into a desired bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and selectivity for the target receptor.

Caption: Bioisosteric replacement of Valine with Hexafluorovaline.

Enhancing Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic degradation by enzymes such as cytochrome P450s. By replacing metabolically labile C-H bonds with robust C-F bonds, the in vivo half-life of a peptide therapeutic can be significantly extended. The two CF₃ groups in Hexafluoro-valine provide a powerful "metabolic shield," protecting adjacent peptide bonds from enzymatic cleavage.[3]

Modulating Lipophilicity and Permeability

The introduction of fluorine typically increases the lipophilicity of a molecule. This property can be fine-tuned by incorporating Hexafluoro-valine to enhance a peptide's ability to cross cellular membranes, potentially improving oral bioavailability or its capacity to reach intracellular targets—a significant challenge in peptide drug development.[4]

Synthesis and Chemical Reactivity

A plausible conceptual pathway could involve the reaction of a suitable nitrogen-containing nucleophile with a hexafluoro-isobutyrate derivative, followed by stereoselective transformations. Given its commercial availability, a proprietary, scalable industrial synthesis has been developed.

For laboratory applications, Hexafluoro-DL-valine is typically used in its Nα-protected form (e.g., Fmoc or Boc) for solid-phase peptide synthesis (SPPS).

Caption: General workflow for incorporating Hexafluorovaline in SPPS.

Experimental Protocol: Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the standard steps for incorporating Nα-Fmoc-protected Hexafluoro-DL-valine into a peptide sequence using automated or manual solid-phase peptide synthesis.

1. Resin Preparation:

- Start with a suitable resin (e.g., Rink Amide for a C-terminal amide or Wang resin for a C-terminal acid).

- Swell the resin in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for 30-60 minutes.

2. Nα-Fmoc Deprotection:

- Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes.

- Drain the vessel and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

- Prepare the coupling solution: Dissolve Nα-Fmoc-Hexafluoro-DL-valine (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

- Add an activation base, typically N,N-Diisopropylethylamine (DIEA) (6-10 equivalents), to the coupling solution.

- Immediately add the activated amino acid solution to the deprotected resin-bound peptide.

- Allow the coupling reaction to proceed for 1-2 hours. The steric bulk of the hexafluorovaline side chain may necessitate longer coupling times or double coupling.

- Self-Validation Check: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

4. Washing:

- After successful coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

5. Cycle Repetition:

- Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

- Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water), for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of Hexafluoro-DL-valine and the peptides into which it is incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing fluorinated compounds.

-

¹⁹F NMR: This is the most direct method for observing the hexafluorovaline residue. The two CF₃ groups are diastereotopic and should give rise to distinct signals, or a more complex splitting pattern, providing a unique spectral signature. The chemical shift is highly sensitive to the local environment.

-

¹H NMR: The α- and β-protons of the amino acid will show characteristic chemical shifts and coupling constants (J-values) to each other and to the fluorine atoms (H-F coupling).

-

¹³C NMR: The carbon signals, particularly for the β-carbon and the CF₃ groups, will be split due to C-F coupling, providing further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final peptide. The high lipophilicity of the hexafluorovaline residue will typically lead to a longer retention time compared to its non-fluorinated counterpart under standard conditions (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA).

Protocol: RP-HPLC Analysis of a Hexafluorovaline-Containing Peptide

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Expected Result: A sharp, single major peak indicating a pure compound. The retention time will be significantly influenced by the presence of the hexafluorovaline residue.

Mass Spectrometry (MS)

High-resolution mass spectrometry (e.g., ESI-TOF) is used to confirm the exact molecular weight of the amino acid and the final peptide, verifying the successful incorporation of the hexafluorovaline residue. The observed isotopic pattern should match the theoretical pattern for the chemical formula C₅H₅F₆NO₂.

Conclusion

This compound (CAS 16063-80-2) is far more than a simple fluorinated analogue of valine. It is a highly engineered building block designed to address key challenges in modern drug development, including metabolic instability and conformational ambiguity. Its geminal bis(trifluoromethyl) side chain provides a unique combination of steric bulk, metabolic resistance, and conformational control. By understanding the fundamental principles behind its design and application, researchers and drug development professionals can strategically leverage Hexafluoro-DL-valine to create more potent, selective, and durable peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to confidently incorporate this powerful tool into advanced research programs.

References

-

PubChem. (2S)-2-amino-4,4,4-trifluorobutanoic acid. Available from: [Link].

-

Kondratov, I. S., et al. Supporting Information Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – CF3O-containing analogue of natural lipophilic amino acids. Royal Society of Chemistry. Available from: [Link].

-

Amerigo Scientific. 2-Amino-4,4,4-trifluoro-butanoic acid. Available from: [Link].

-

Kondratov, I. S., et al. (2017). Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. Organic & Biomolecular Chemistry, 15(3), 672-679. Available from: [Link].

-

Starshinechemical. Valine Derivativesc [Unnatural Amino Acid Derivatives]. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Art of Peptide Synthesis: Leveraging Protected Amino Acids. Available from: [Link].

-

PubChem. 4,4,4,4',4',4'-Hexafluorovaline. Available from: [Link].

-

CAS. Patent kind codes for CAS basic and patent family members. Available from: [Link].

-

PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Available from: [Link].

-

Mykhailiuk, P. K. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3253. Available from: [Link].

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link].

-

AA Blocks. (S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid. Available from: [Link].

-

Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. Available from: [Link].

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Available from: [Link].

Sources

A Technical Guide to the Biological Activity of Trifluoromethylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into amino acids represents a powerful tactic in modern medicinal chemistry and chemical biology. This guide provides an in-depth analysis of the synthesis, unique physicochemical properties, and diverse biological activities of trifluoromethylated amino acids. By exploring their roles as enzyme inhibitors, modulators of peptide conformation, and enhancers of metabolic stability, we illuminate the causal mechanisms behind their profound impact on molecular function. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals engaged in drug discovery and peptide engineering.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy for optimizing drug-like properties.[1] Among organofluorine motifs, the trifluoromethyl (CF₃) group is particularly influential due to its unique combination of high electronegativity, steric bulk, and exceptional stability.[2][3] When appended to an amino acid scaffold, the CF₃ group imparts a suite of transformative physicochemical characteristics that can be leveraged to enhance biological activity.

Key Physicochemical Alterations:

-

Increased Lipophilicity: The CF₃ group significantly enhances the lipophilicity of the amino acid side chain, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[2][3][4] This is a critical factor for improving the absorption, distribution, metabolism, and excretion (ADME) profile of peptide-based therapeutics.[5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation by enzymatic processes.[2][3][4] This enhanced stability can lead to a longer biological half-life and reduced drug dosage frequency.[2][3]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing interactions with biological targets.

-

Conformational Control: The steric demand of the CF₃ group can impose specific conformational constraints on peptides and proteins, locking them into bioactive conformations or enhancing their structural integrity.

These properties collectively make trifluoromethylated amino acids highly valuable building blocks for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[6][7][8]

Synthetic Pathways to Trifluoromethylated Amino Acids

Access to these powerful building blocks is enabled by a variety of synthetic strategies. The choice of method often depends on the desired position of the CF₃ group (α or β to the carboxyl group) and the required stereochemistry.

Common Synthetic Strategies:

-

Nucleophilic Trifluoromethylation: This approach often involves the reaction of α-ketimino esters with nucleophilic trifluoromethylating reagents.[6]

-

From Fluorinated Building Blocks: Syntheses can commence from readily available fluorinated ketones or amines, followed by electrophilic amination or carboxylation, respectively.[6][9]

-

Asymmetric Hydrogenation: Enantioselective synthesis of β-trifluoromethyl α-amino acids has been achieved through the stereoselective hydrogenation of tetrasubstituted trifluoromethyl alkene precursors.[10]

-

Photoredox Catalysis: Modern methods utilizing visible-light-mediated, metal-free radical alkylation of trifluoromethyl-containing imino esters have been developed, offering efficient and controllable access, particularly within continuous flow systems.[6][7][8]

The development of robust synthetic routes is crucial for making these non-canonical amino acids readily available for incorporation into peptides and other complex molecules.[11]

Core Biological Activities and Mechanistic Insights

The incorporation of trifluoromethylated amino acids into peptides and small molecules can elicit a range of potent biological activities. Understanding the underlying mechanisms is key to their rational design and application.

Enzyme Inhibition

Trifluoromethylated compounds, particularly trifluoromethyl ketones (TFMKs), are well-established as potent inhibitors of serine and cysteine proteases.[12]

-

Mechanism of Action: The carbon of the trifluoromethyl ketone is highly electrophilic due to the electron-withdrawing CF₃ group. It acts as a transition-state analog, forming a stable, covalent hemiacetal or hemiketal adduct with the catalytic serine or cysteine residue in the enzyme's active site.[13] This effectively blocks the enzyme's catalytic machinery. For example, TFMKs have been successfully designed as inhibitors for the SARS-CoV 3CL protease, a cysteine protease critical for viral replication.[12]

-

Causality: The potency of these inhibitors stems from their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.[13] The CF₃ group enhances the stability of the adduct, often leading to slow, tight-binding inhibition and high affinity.[12][13]

Enhancing Peptide and Protein Stability

A primary challenge in peptide therapeutics is their susceptibility to proteolytic degradation. Trifluoromethylated amino acids provide a robust solution.

-

Steric Shielding: The bulky CF₃ group can act as a steric shield, preventing proteolytic enzymes from accessing and cleaving nearby peptide bonds. Incorporating α,α-disubstituted amino acids with a trifluoromethyl side chain can endow peptides with significantly greater proteolytic stability.[14]

-

Conformational Rigidity: The CF₃ group can promote specific secondary structures, such as helices or β-sheets, which are often less prone to degradation than random coils. This pre-organization can also enhance binding to the target receptor.

-

Hydrophobic Packing: The lipophilic nature of the CF₃ side chain can improve the hydrophobic core packing of a folded protein or peptide, leading to enhanced thermal and chemical stability.[6]

Modulating Receptor Binding and Biological Activity

The unique electronic properties of the CF₃ group can be used to fine-tune interactions with biological targets, often leading to increased potency and selectivity.[2][4]

-

Case Study: Enkephalin Analogs: The synthesis of enkephalin analogs containing trifluoromethylated residues resulted in compounds with increased analgesic potency. It is proposed that this enhanced potency arises from a dual mechanism: improved inhibition of degradative enzymes (aminopeptidases) and potentially more favorable interactions with the opioid receptor.[15]

-

Probing Interactions: The CF₃ group serves as a unique probe for exploring binding pockets. Its interactions can be distinct from those of a methyl group (due to electronics) or a chlorine atom (despite similar steric size), allowing for a nuanced exploration of structure-activity relationships.[3]

Essential Experimental Workflows

Advancing research with trifluoromethylated amino acids requires robust experimental protocols for their synthesis, incorporation, and characterization.

Example Protocol: Photoredox Synthesis of an α-CF₃ Amino Acid

This protocol is adapted from modern continuous flow methodologies, which offer precise control and scalability.[6][7]

-

System Setup: Assemble a continuous flow reactor system consisting of two syringe pumps, a T-mixer, a length of PFA tubing reactor coiled around a visible light source (e.g., blue LED lamp), and a back-pressure regulator.

-

Reagent Preparation:

-

Solution A: Dissolve the trifluoromethyl-containing imino ester substrate and a suitable organic photocatalyst (e.g., an eosin Y derivative) in a degassed anhydrous solvent (e.g., acetonitrile).

-

Solution B: Dissolve the radical precursor and a sacrificial electron donor in the same degassed solvent.

-

-

Reaction Execution:

-

Pump Solution A and Solution B at controlled flow rates (e.g., 0.1 mL/min each) into the T-mixer. The choice of flow rate is critical as it determines the reaction time within the irradiated zone.

-

The mixed solution flows through the tubing reactor, where it is irradiated by the visible light source, initiating the photoredox cycle.

-

The product stream exits the reactor through the back-pressure regulator into a collection flask.

-

-

Work-up and Purification:

-

Concentrate the collected solution under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to isolate the desired trifluoromethylated amino acid ester.

-

-

Hydrolysis (if required): The ester can be hydrolyzed to the free amino acid using standard acidic or basic conditions.

-

Causality of Choices: The continuous flow setup is chosen for its superior light penetration and heat transfer compared to batch reactions, leading to higher yields and cleaner reactions.[6] The photocatalyst is selected based on its redox potential to efficiently engage in the single-electron transfer (SET) process required for radical generation.

Workflow for Biological Evaluation

A generalized workflow for assessing the biological impact of incorporating a CF₃-amino acid into a peptide.

Fig 1. Workflow for Biological Evaluation

Data Summary: Impact on Biological Potency

The strategic replacement of natural amino acids with their trifluoromethylated counterparts often leads to significant improvements in biological potency.

| Peptide/Inhibitor | Modification | Target | Potency (IC₅₀ / Kᵢ) | Fold Improvement vs. Non-CF₃ | Reference |

| Captopril Analog | Methyl → Trifluoromethyl | Angiotensin-Converting Enzyme | Lower IC₅₀ | Substantial | [15] |

| Enkephalin Analog | Leu → CF₃-Leu | Aminopeptidase/Opioid Receptor | Increased Analgesic Activity | Potency Increased | [15] |

| SARS-CoV Inhibitor | Peptide-based | 3CL Protease | Kᵢ = 0.3 µM | N/A (de novo design) | [12] |

Future Outlook

The application of trifluoromethylated amino acids is expanding beyond traditional medicinal chemistry. Emerging areas include their use in creating novel biomaterials, where the unique properties of fluorine can drive self-assembly into highly ordered nanostructures.[16] Furthermore, their incorporation into proteins as ¹⁹F NMR probes provides a powerful tool for studying protein structure and dynamics in complex biological environments.[17] As synthetic methodologies become more efficient and accessible, the routine use of these powerful building blocks will continue to fuel innovation in drug discovery, materials science, and chemical biology.

References

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (N/A). NINGBO INNO PHARMCHEM CO.,LTD. 4

-

Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3083-3088.

-

Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. PubMed, 25(17), 3083-3088.

-

Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. 8

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (N/A). NINGBO INNO PHARMCHEM CO.,LTD. 2

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.

-

Alimardanov, A., et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Organic Letters, 12(8), 1828-1831.

-

Mlostoń, G., et al. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 1121-1132.

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.

-

Montclare, J. K. (2017). Fluorinated peptide biomaterials. Peptide Science, 108(1), e22872.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

-

Thompson, C. F., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(4), 803.

-

Design and synthesis of novel trifluoromethyl-containing peptides and amino acid derivatives as potential enzyme inhibitors. (N/A). Northeastern University Library.

-

Qiu, X.-L., & Qing, F.-L. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1545-1552.

-

Peptide Synthesis: Leveraging Fluorinated Amino Acids for Enhanced Therapeutics. (N/A). NINGBO INNO PHARMCHEM CO.,LTD. 18

-

Lee, H., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(2), 589-593.

-

Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. (2025). ResearchGate.

-

Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. (1992). CRC Press.

-

Chaume, G., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3144.

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 16. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Amino Acids

Introduction: The Transformative Impact of Fluorine in Amino Acid Chemistry

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in drug discovery and chemical biology.[1][2][3][4][5][6] This is not merely an academic exercise; it is a field-proven strategy to modulate the biological and pharmacological properties of peptides and proteins.[1][5][] The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronegativity, can induce profound changes in a molecule's conformation, pKa, metabolic stability, and binding affinity.[8] These alterations can lead to enhanced therapeutic efficacy, improved pharmacokinetic profiles, and novel biological activities.[5] Consequently, fluorine-containing amino acids are increasingly prevalent in pharmaceuticals, with over 30% of drugs on the market today containing at least one fluorine atom.[8]

This guide provides a comprehensive overview of the discovery and synthesis of novel fluorinated amino acids (FAAs), intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, address key challenges, and explore the cutting-edge applications that are driving innovation in this dynamic field.

Core Synthetic Strategies: A Field-Proven Perspective

The synthesis of fluorinated amino acids is a complex endeavor with no one-size-fits-all solution.[] The optimal synthetic route is dictated by several factors, including the desired number and position of fluorine substituents, the stereochemistry of the target molecule, and the presence of other functional groups.[] Broadly, synthetic strategies can be categorized into two main approaches: the introduction of fluorine into an amino acid scaffold, and the construction of the amino acid from a fluorinated precursor.[]

Direct Fluorination of Amino Acid Precursors

This "late-stage" fluorination approach is highly attractive as it leverages readily available amino acid starting materials. The primary methodologies involve electrophilic, nucleophilic, and radical fluorination reactions.

-

Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed to introduce fluorine to electron-rich centers.[9] For instance, the direct C-H fluorination of proline derivatives can be achieved using palladium catalysis, offering a direct route to fluorinated prolines. A key advantage of this method is its potential for regioselectivity, often directed by the inherent reactivity of the C-H bond or through the use of directing groups.

-

Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group, such as a hydroxyl or a sulfonate, with a fluoride ion. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are effective for deoxofluorination of hydroxy amino acids.[8][9] For example, the stereoselective synthesis of 3-fluoro-N-methyl-D-aspartic acid has been achieved via the treatment of an amino alcohol precursor with Deoxo-Fluor, proceeding through an aziridinium intermediate.[8]

Synthesis from Fluorinated Building Blocks

This "bottom-up" approach involves constructing the amino acid scaffold around a pre-fluorinated building block. This strategy offers greater control over the position and number of fluorine atoms.

-

Alkylation of Glycine Equivalents: A powerful and versatile method involves the asymmetric alkylation of a chiral glycine enolate equivalent with a fluorinated electrophile. Chiral nickel(II) complexes of glycine Schiff bases have proven to be particularly effective for the gram-scale synthesis of a diverse range of enantiopure fluorinated amino acids.[10][11][12][13] This method allows for the preparation of both linear and branched-chain fluorinated amino acids with high enantiomeric purity.[10][11][13]

-

Strecker and Ugi Reactions: Classic multicomponent reactions like the Strecker and Ugi syntheses can be adapted to incorporate fluorinated components. For example, a fluorinated aldehyde or ketone can be used as a starting material in a Strecker synthesis to produce α-amino nitriles, which can then be hydrolyzed to the corresponding amino acid.

Chemoenzymatic and Biocatalytic Approaches

The quest for greener and more selective synthetic methods has led to the development of enzymatic and chemoenzymatic strategies for FAA synthesis.[14][15]

-

Enzymatic Resolutions: Lipases and other hydrolases can be used for the kinetic resolution of racemic fluorinated amino acids or their precursors, providing access to enantiomerically pure compounds.[15]

-

Engineered Biosynthetic Pathways: Advances in synthetic biology have enabled the engineering of metabolic pathways in microorganisms to produce specific fluorinated amino acids.[16] For example, by providing a fluorinated precursor to an engineered E. coli strain, it is possible to biosynthetically produce proteins containing fluorinated amino acids.[17] A chemoenzymatic cascade involving an aldolase and a phenylalanine ammonia lyase has been developed for the asymmetric synthesis of chiral fluorinated aromatic l-α-amino acids from inexpensive aldehydes.[14]

Visualization of Synthetic Approaches

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

An In-Depth Technical Guide to 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid (Hexafluoro-DL-valine)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of Hexafluorovaline

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, commonly known as hexafluoro-DL-valine, is a synthetic amino acid that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and materials science. This non-proteinogenic amino acid is a derivative of valine where the two methyl groups of the isopropyl side chain are replaced by trifluoromethyl (CF₃) groups. This substitution imparts unique electronic and steric properties, offering the potential to enhance the metabolic stability and lipophilicity of peptides and other bioactive molecules. The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups allows for its incorporation into peptide chains through standard synthetic methodologies.

This technical guide provides a comprehensive overview of hexafluoro-DL-valine, focusing on its synthesis, key properties, and applications, with a particular emphasis on its role in peptide and drug design.

Physicochemical Properties

A clear understanding of the fundamental properties of hexafluoro-DL-valine is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 16063-80-2 | [1] |

| Molecular Formula | C₅H₅F₆NO₂ | [1] |

| Molecular Weight | 225.09 g/mol | |

| Melting Point | 204°C (decomposes) | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Synonyms | Hexafluoro-DL-valine, (±)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid | [2] |

Synthesis of Hexafluoro-DL-valine: A Step-by-Step Protocol

The synthesis of hexafluoro-DL-valine has been approached through various methodologies. A notable strategy involves the use of 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid as a key intermediate. The following is a composite protocol based on established synthetic strategies.

Workflow for the Synthesis of Hexafluoro-DL-valine

Caption: A generalized workflow for the synthesis of Hexafluoro-DL-valine.

Experimental Protocol

Part 1: Synthesis of the Michael Acceptor (β-bis-trifluoromethyl-acryloyl-α-amino ester) [3]

-

Reaction Setup: In a round-bottom flask, dissolve 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C and add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents). Stir for 10 minutes.

-

Coupling: To the activated acid, add a solution of the desired amino acid ester hydrochloride (e.g., H-Val-OMe·HCl, 1.2 equivalents) and triethylamine (TEA, 1.2 equivalents) in DMF.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate and brine. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash three times with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to yield the Michael acceptor.

Part 2: Anti-Michael Addition [3]

-

Reaction Setup: Dissolve the synthesized Michael acceptor (1 equivalent) in a suitable solvent (e.g., dichloromethane).

-

Addition: Add a benzylamine derivative (e.g., benzylamine, 1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting diastereomeric mixture can often be used in the next step without further purification, or the diastereomers can be separated by chromatography if desired.

Part 3: N-Debenzylation and Hydrolysis [4][5]

-

Debenzylation: The N-protected hexafluorovaline derivative is subjected to catalytic hydrogenation (e.g., using Pd/C in a suitable solvent like methanol or ethanol) to remove the benzyl protecting group.

-

Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions (e.g., heating with hydrochloric acid) to yield the final product, hexafluoro-DL-valine.

-

Purification: The final product can be purified by recrystallization.

Applications in Peptide Synthesis and Drug Design

The incorporation of hexafluorovaline into peptides has been a primary area of its application. The unique properties of the bis(trifluoromethyl)isopropyl side chain can significantly influence the biological activity and stability of the resulting peptides.

Enhanced Proteolytic Stability

A key advantage of incorporating hexafluorovaline is the increased resistance of the modified peptides to enzymatic degradation.[6] The bulky and electron-withdrawing trifluoromethyl groups can sterically hinder the approach of proteases, thereby extending the in vivo half-life of peptide-based drugs.

Modulation of Biological Activity

The substitution of natural amino acids with hexafluorovaline can lead to profound changes in the biological activity of peptides. For instance, the incorporation of hexafluorovaline into angiotensin II has been shown to produce long-acting inhibitors of this potent vasoconstrictor. This highlights the potential of hexafluorovaline in the design of novel peptide-based therapeutics with improved pharmacological profiles.

Probing Peptide-Receptor Interactions